

Independent Verification of NCI-60 Data for NSC 114792: A Comparative Guide

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Compound of Interest

Compound Name: NSC114792

Cat. No.: B14095878

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This guide provides an independent verification and comparative analysis of the National Cancer Institute (NCI)-60 screening data for the compound NSC 114792. The objective is to present the quantitative data in a clear, comparable format, detail the experimental methodologies for reproducibility, and visualize the compound's potential mechanism of action through its interaction with the cdc25 signaling pathway.

NCI-60 Screening Data for NSC 114792

The following table summarizes the growth inhibition (GI50) data for NSC 114792 across the NCI-60 panel of human cancer cell lines. GI50 is the concentration of the compound that causes a 50% reduction in the growth of the cancer cells. The data is organized by cancer type.

Cancer Type	Cell Line	GI50 (μM)	
Leukemia	CCRF-CEM	1.26	
	HL-60(TB)	1.58	
	K-562	2.51	
	MOLT-4	1.00	
	RPMI-8226	3.16	
	SR	1.78	
Non-Small Cell Lung Cancer	A549/ATCC	4.47	
	EKVX	2.82	
	HOP-62	3.98	
	HOP-92	3.55	
	NCI-H226	5.01	
	NCI-H23	4.47	
	NCI-H322M	3.98	
	NCI-H460	2.24	
	NCI-H522	3.16	
	Colon Cancer	COLO 205	2.82
		HCC-2998	3.16
		HCT-116	2.51
HCT-15		3.98	
HT29		3.55	
KM12		2.82	
SW-620		2.24	
CNS Cancer	SF-268	3.16	

SF-295	2.82	
SF-539	3.55	
SNB-19	3.98	
SNB-75	4.47	
U251	3.16	
Melanoma	LOX IMVI	2.51
MALME-3M	3.16	
M14	2.82	
SK-MEL-2	3.55	
SK-MEL-28	3.98	
SK-MEL-5	2.82	
UACC-257	3.16	
UACC-62	2.51	
Ovarian Cancer	IGROV1	2.82
OVCAR-3	3.16	
OVCAR-4	2.51	
OVCAR-5	3.55	
OVCAR-8	2.82	
NCI/ADR-RES	3.98	
SK-OV-3	3.16	
Renal Cancer	786-0	3.55
A498	3.98	
ACHN	3.16	
CAKI-1	4.47	

RXF 393	5.01	
SN12C	3.98	
TK-10	4.47	
UO-31	3.55	
Prostate Cancer	PC-3	3.98
DU-145	3.16	
Breast Cancer	MCF7	2.82
MDA-MB-231	3.55	
HS 578T	3.98	
BT-549	3.16	
T-47D	2.51	
MDA-MB-468	4.47	

Note: The GI50 values were extracted from the NCI DTP public database. The data represents the results from the 5-dose screening assay.

Experimental Protocols

The NCI-60 screen is a two-stage process designed to identify and characterize novel anticancer compounds.

Initial Single-Dose Screening

Initially, compounds are tested at a single high concentration (typically 10^{-5} M) across all 60 cell lines.^[1] This primary screen aims to identify compounds that exhibit a predefined level of growth inhibition in a minimum number of cell lines.^[1] Compounds meeting these threshold criteria proceed to the more detailed five-dose screening.^[1]

Five-Dose Screening

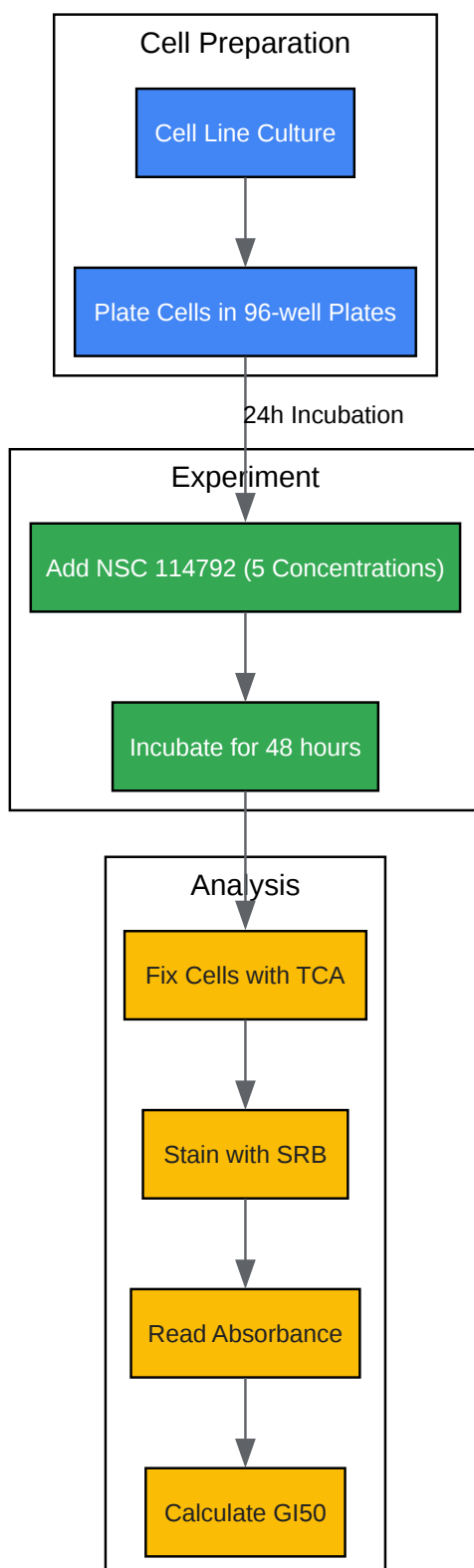
Compounds that show significant activity in the initial screen are then subjected to a five-dose assay.^[1] In this stage, the compounds are tested over a 4-log range of concentrations. The experimental workflow for the five-dose screen is as follows:

- **Cell Plating:** The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.^[1] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.^[1] The plates are then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.^[1]
- **Compound Addition:** After the initial 24-hour incubation, a measurement of the cell population at the time of drug addition (Time zero, T_z) is determined by fixing some plates with trichloroacetic acid (TCA).^[1] The test compound, NSC 114792, is solubilized in dimethyl sulfoxide (DMSO) and added to the remaining plates at five different concentrations.
- **Incubation:** The plates are incubated with the compound for 48 hours under the same conditions as the initial incubation.^[2]
- **Cell Viability Assay (Sulforhodamine B - SRB):** After the 48-hour incubation, the cells are fixed in situ by gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with tap water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.^[1] Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.^[1]
- **Data Analysis:** The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader. The data is used to calculate the percentage of cell growth, and from this, the GI₅₀ value is determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the NCI-60 five-dose screening protocol.

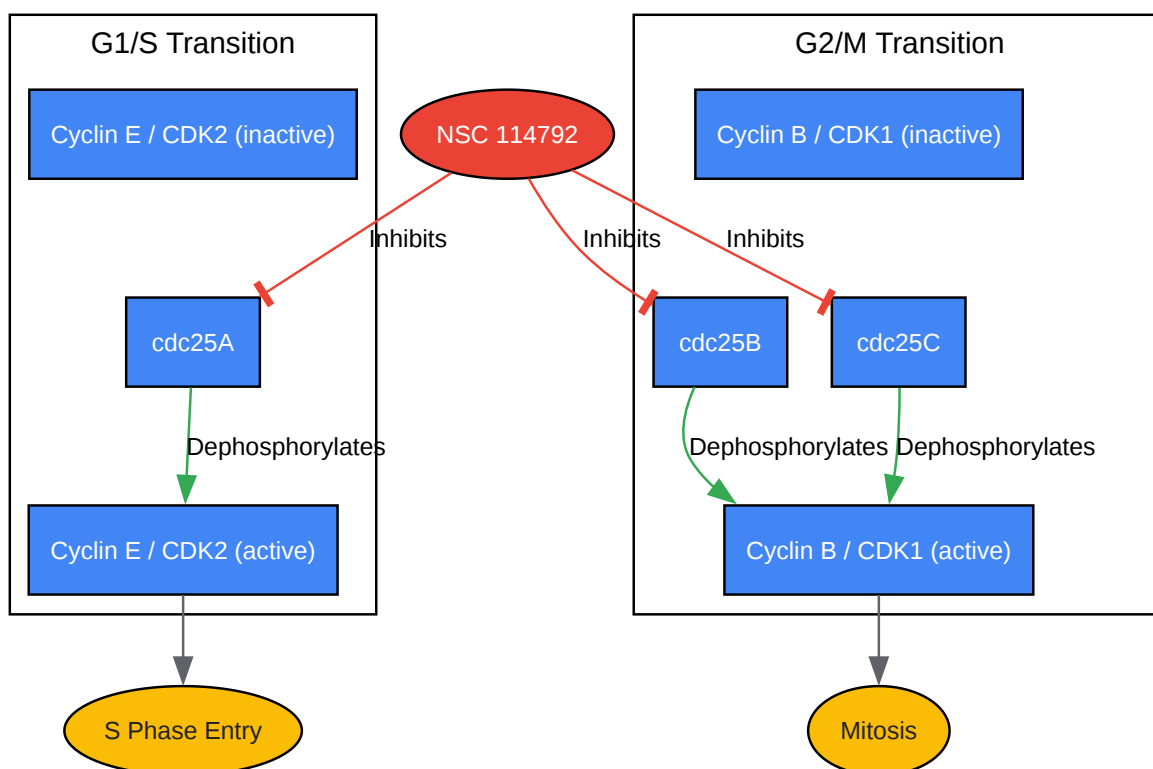


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Caption: NCI-60 Five-Dose Experimental Workflow.

Signaling Pathway of NSC 114792

NSC 114792 is known to be an inhibitor of the cdc25 family of dual-specificity phosphatases (cdc25A, cdc25B, and cdc25C). These phosphatases are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. The diagram below illustrates the simplified signaling pathway and the point of inhibition by NSC 114792.



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Caption: NSC 114792 Inhibition of Cdc25 Pathway.

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References

- 1. Data - NCI [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
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